N-环己基-N'-(2,4-二氟苯基)氧代酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

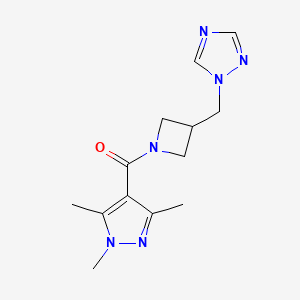

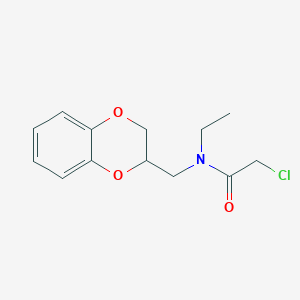

N-cyclohexyl-N’-(2,4-difluorophenyl)oxamide , also known by its chemical formula C~18~H~19~F~2~N~O~2~ , is a synthetic organic compound. It belongs to the oxamide class and exhibits interesting properties due to its unique molecular structure.

Synthesis Analysis

The synthesis of this compound involves the reaction between cyclohexylamine and 2,4-difluorobenzoyl chloride . The amine group of cyclohexylamine reacts with the acyl chloride group of 2,4-difluorobenzoyl chloride, resulting in the formation of N-cyclohexyl-N’-(2,4-difluorophenyl)oxamide. The reaction typically occurs under anhydrous conditions and requires a suitable solvent.

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-N’-(2,4-difluorophenyl)oxamide consists of a cyclohexyl group attached to one end of the oxamide functional group, while the other end bears a 2,4-difluorophenyl moiety. The oxamide linkage provides rigidity, and the fluorine atoms enhance the compound’s lipophilicity.

Chemical Reactions Analysis

- Hydrolysis : Under acidic or basic conditions, N-cyclohexyl-N’-(2,4-difluorophenyl)oxamide can undergo hydrolysis to yield the corresponding carboxylic acid and cyclohexylamine.

- Reduction : Reduction of the oxamide group can lead to the formation of N-cyclohexyl-N’-(2,4-difluorophenyl)amine.

- Substitution Reactions : The fluorine atoms in the phenyl ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Physical And Chemical Properties Analysis

- Melting Point : N-cyclohexyl-N’-(2,4-difluorophenyl)oxamide typically melts around 150°C .

- Solubility : It is moderately soluble in organic solvents like acetone , ethyl acetate , and chloroform .

- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

科学研究应用

硝化和化学性质

- 硝化性质:已对N-环己基-N'-(2,4-二氟苯基)草酰胺进行了硝化性质研究。在一项研究中,与N-环己基-N'-(2,4-二氟苯基)草酰胺密切相关的各种异构的N-环己基-N′-甲苯氧酰胺在无水硝酸中被硝化。这项研究突出了这类化合物在特定条件下的反应性,导致不同的硝基衍生物(Vries, 2010)。

配位化学

- 水溶液中的络合物形成:包括N-环己基-N'-(2,4-二氟苯基)草酰胺在内的N,N'-双(配位基取代)草酰胺在水溶液和固态中展现出有趣的配位性质。它们多功能的络合能力使其适用于设计具有定制核数的多核复合物(Ruiz等,1999)。

催化和氢化

- 氢化催化剂:在催化的背景下,相关化合物已被用作催化剂。例如,负载在介孔石墨烯氮化碳上的Pd纳米颗粒,与N-环己基-N'-(2,4-二氟苯基)草酰胺类似的结构,已被证明在苯酚及其衍生物的氢化中具有高活性,强调了这类化合物的潜在催化应用(Wang et al., 2011)。

化学发光

- 化学发光性质:与N-环己基-N'-(2,4-二氟苯基)草酰胺类似结构的N-三氟甲基磺酰草酰胺已被发现为一类高效的荧光氧化酸衍生物。这种性质表明在分析化学和传感器技术中可能有潜在应用(Tseng et al., 1979)。

大环化学

- 大环合成:与所讨论的化合物密切相关的环己基和环己亚胺草酰胺已被用作合成四氮杂大环的中间体。这表明在大环化学和复杂分子结构设计中可能有潜在应用(Bellouard et al., 1999)。

农业和植物营养

- 对植物的影响:与N-环己基-N'-(2,4-二氟苯基)草酰胺结构相关的草酰胺已被研究其对植物的影响。它被评估为一种缓释氮源,并对小麦和大豆的潜在生长调节剂效应进行了评估,表明其在农业应用中的实用性(Schuler & Paulsen, 1988)。

合成和结构研究

- 合成和表征:已探讨了与N-环己基-N'-(2,4-二氟苯基)草酰胺结构相似的N-(芳基氨基甲硫酰基)环己基甲酰胺衍生物的合成和表征。这项研究有助于理解这类化合物的合成过程和结构性质(Özer等,2009)。

聚合物科学

- 聚氨酯泡沫合成:在聚合物科学领域,与N-环己基-N'-(2,4-二氟苯基)草酰胺密切相关的N,N'-双(2-羟基烷基)草酰胺衍生物已被用于合成聚氨酯泡沫。这突显了这类化合物在材料科学和工程中的潜在应用(Zarzyka et al., 2012)。

冶金和金属配位

- 金属配位和反应性:对草酰胺配合物的研究揭示了草酰胺衍生物与铜和镍等金属的配位化学和反应性。这些发现可以推广到N-环己基-N'-(2,4-二氟苯基)草酰胺,展示了它在配位化学和冶金领域的潜力(Lloret et al., 1992)。

安全和危害

- Toxicity : Limited toxicity data are available, but caution should be exercised during handling.

- Irritant : It may cause skin and eye irritation.

- Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.

未来方向

- Biological Studies : Investigate its potential as a drug candidate or bioactive molecule.

- Structure-Activity Relationship (SAR) : Explore derivatives to optimize properties.

- Industrial Applications : Assess its use in materials science or catalysis.

属性

IUPAC Name |

N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2O2/c15-9-6-7-12(11(16)8-9)18-14(20)13(19)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKZUTSSZCWGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclohexyl-N2-(2,4-difluorophenyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)

![Phenyl N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylcarbamate](/img/structure/B2469902.png)

![(E)-N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2469908.png)

![4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2469912.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469913.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2469914.png)

![2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2469915.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2469918.png)